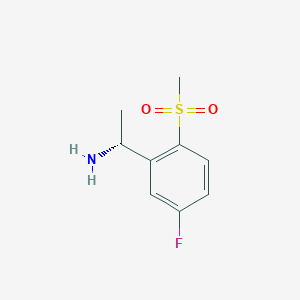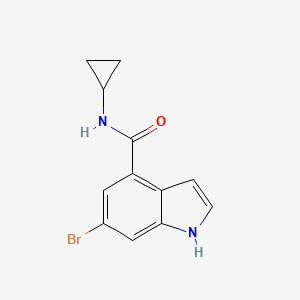
3-(2-Hydroxypropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the nitrogen atom of 2-pyrrolidinone, resulting in the formation of this compound.
Another method involves the ring-opening of epoxides with 2-pyrrolidinone. For example, the reaction of 2-pyrrolidinone with propylene oxide in the presence of a catalyst such as potassium hydroxide can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxypropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-(2-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(2-Hydroxypropyl)pyrrolidin-2-ol
Substitution: 3-(2-Halopropyl)pyrrolidin-2-one
Aplicaciones Científicas De Investigación
3-(2-Hydroxypropyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of polymers and other advanced materials with specific properties.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins, thereby preventing the progression of diseases such as cancer. The hydroxypropyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.
Comparación Con Compuestos Similares
3-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone: The simplest pyrrolidinone, which lacks the hydroxypropyl group.
3-(2-Oxopropyl)pyrrolidin-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(2-Halopropyl)pyrrolidin-2-one: A halogenated derivative with a halogen atom replacing the hydroxyl group.
The presence of the hydroxypropyl group in this compound imparts unique properties, such as increased solubility in water and enhanced reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-(2-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10) |
Clave InChI |
OOXNKPYHZUFFPW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)





![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)
